molecular formula C13H17N3O B1666647 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide CAS No. 81709-54-8

3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide

Cat. No. B1666647
CAS RN: 81709-54-8
M. Wt: 231.29 g/mol
InChI Key: AWBUKJZJLOHYFJ-UHFFFAOYSA-N
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Description

AH-25086 free base is a biochemical which may play a role in migration of breast cancer cells.

Scientific Research Applications

Use in Designing Research Tools and Probes

3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide and its derivatives are utilized in the design of novel research tools. This includes the development of immobilized and carrier-linked forms of indole-3-acetic acid, which is a crucial hormone in plants and a significant metabolite in humans, animals, and microorganisms. These forms can be conjugated with biochemical tags or biocompatible molecular probes, facilitating various biological and biochemical studies (Ilić et al., 2005).

Synthesis of Novel Derivatives

The compound has been the basis for the synthesis of various esters and derivatives, showcasing its versatility in chemical synthesis. This includes alkyl 3-(2-aminoethyl)-1H-indole-2-acetates and diisopropyl 3-(2-aminoethyl)-1H-indole-2-malonate, indicating its utility in the development of new chemical entities with potential applications in pharmaceuticals and material sciences (Mahboobi & Bernauer, 1988).

Antioxidant and Antimicrobial Activities

Derivatives of 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide have been evaluated for their antioxidant activity. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives exhibit considerable antioxidant activity, highlighting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020). Additionally, compounds derived from this molecule have shown promising antimicrobial activities against various bacteria, underscoring its importance in medicinal chemistry research (Behbehani et al., 2011).

Development of Therapeutic Agents

Compounds synthesized from 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide have been explored for their potential as therapeutic agents. For example, N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit antibacterial and hemolytic activity, and some of these compounds have shown promise in enzyme inhibition, indicating their potential in the development of new drugs (Rubab et al., 2015).

Antihyperglycemic and Antioxidant Agents

Indole-3-acetamides, synthesized from 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide, have shown antihyperglycemic and antioxidant potentials. Their inhibitory action against the α-amylase enzyme and good antioxidant activity in various assays suggest their potential use in managing conditions like diabetes and oxidative stress-related diseases (Kanwal et al., 2021).

properties

CAS RN

81709-54-8

Product Name

3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylacetamide

InChI

InChI=1S/C13H17N3O/c1-15-13(17)7-9-2-3-12-11(6-9)10(4-5-14)8-16-12/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17)

InChI Key

AWBUKJZJLOHYFJ-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CC2=C(C=C1)NC=C2CCN

Canonical SMILES

CNC(=O)CC1=CC2=C(C=C1)NC=C2CCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AH-25086 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide
Reactant of Route 2
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide
Reactant of Route 3
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide
Reactant of Route 4
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide
Reactant of Route 5
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide
Reactant of Route 6
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide

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